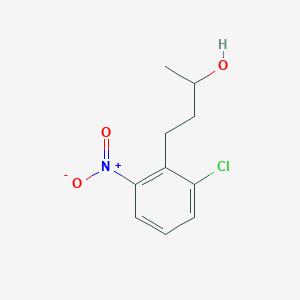

4-(2-Chloro-6-nitrophenyl)butan-2-ol

Description

Properties

IUPAC Name |

4-(2-chloro-6-nitrophenyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNKXAHRMNALEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Grignard Reaction

The primary and most established method for synthesizing 4-(2-Chloro-6-nitrophenyl)butan-2-ol involves the nucleophilic addition of a Grignard reagent to an aromatic aldehyde precursor:

-

- 2-Chloro-6-nitrobenzaldehyde

- Butylmagnesium bromide (Grignard reagent)

Reaction Mechanism:

The Grignard reagent attacks the carbonyl carbon of 2-chloro-6-nitrobenzaldehyde, forming a magnesium alkoxide intermediate. Subsequent aqueous acidic work-up leads to the formation of the secondary alcohol, 4-(2-Chloro-6-nitrophenyl)butan-2-ol.-

- Typically conducted in anhydrous ether solvents under inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.

- Temperature control is critical, often performed at 0 °C to room temperature to optimize yield and minimize side reactions.

- The reaction duration varies but is generally a few hours until completion as monitored by thin-layer chromatography (TLC).

-

- After reaction completion, the mixture is quenched with water or dilute acid.

- The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate.

- The crude product is purified by recrystallization or column chromatography.

Industrial Scale Production

For industrial synthesis, the process is optimized for scale, efficiency, and safety:

-

- Concentration of reagents is adjusted to maximize yield.

- Temperature and pressure are controlled precisely, sometimes employing continuous flow reactors to enhance reproducibility and throughput.

- Automated systems may be used for reagent addition and reaction monitoring.

Advantages of Continuous Flow:

- Improved heat and mass transfer.

- Safer handling of reactive intermediates.

- Scalability with consistent product quality.

Alternative Synthetic Approaches

While the Grignard reaction remains the principal method, other synthetic strategies may be employed or explored in research contexts:

Reduction of 4-(2-Chloro-6-nitrophenyl)butan-2-one:

- The ketone analogue can be reduced to the alcohol using selective reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

- This route requires prior synthesis of the ketone, which may be prepared by oxidation of the alcohol or other synthetic pathways.

Nucleophilic Substitution on Functionalized Precursors:

- Introduction of the butan-2-ol side chain via substitution reactions on appropriately functionalized aromatic rings.

Reaction Conditions and Analytical Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) | Dry solvents essential for Grignard |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Reaction Time | 2–6 hours | Monitored by TLC |

| Work-up | Acidic aqueous quench | Converts intermediate to alcohol |

| Purification | Recrystallization or chromatography | Ensures product purity |

Research Findings and Optimization

- Studies have demonstrated that the yield and purity of 4-(2-Chloro-6-nitrophenyl)butan-2-ol are highly dependent on the purity of the starting aldehyde and the Grignard reagent.

- The presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring can influence the reactivity of the aldehyde, requiring careful control of reaction parameters.

- Industrial processes benefit from continuous flow technology, which allows for safer and more efficient scale-up compared to batch synthesis.

- Analytical techniques such as NMR (1H and 13C), FT-IR, and mass spectrometry are routinely used to confirm the structure and purity of the product.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reaction | 2-Chloro-6-nitrobenzaldehyde + butylmagnesium bromide | Anhydrous ether, inert atmosphere, 0 °C to RT | High yield, straightforward | Sensitive to moisture, requires dry conditions |

| Reduction of Ketone | 4-(2-Chloro-6-nitrophenyl)butan-2-one + NaBH4 or H2/Pd | Mild reducing conditions | Selective reduction | Requires prior ketone synthesis |

| Nucleophilic Substitution | Functionalized aromatic precursors + nucleophiles | Varies depending on substrates | Potential for diverse derivatives | More complex, less direct |

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-nitrophenyl)butan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 4-(2-Chloro-6-nitrophenyl)butan-2-one.

Reduction: Formation of 4-(2-Chloro-6-aminophenyl)butan-2-ol.

Substitution: Formation of 4-(2-Amino-6-nitrophenyl)butan-2-ol or 4-(2-Mercapto-6-nitrophenyl)butan-2-ol.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 4-(2-Chloro-6-nitrophenyl)butan-2-ol serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in developing new compounds .

2. Biological Studies

- Interaction with Biomolecules : Research indicates that this compound can interact with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity .

- Pharmacological Significance : Ongoing studies are investigating its role as a precursor in drug synthesis, particularly in developing compounds targeting specific biological pathways .

3. Catalysis

- Nanotechnology Applications : The compound is utilized in catalytic processes, such as the reduction of 4-nitrophenol (4-NP). This application assesses the activity of nanostructured materials, highlighting its role in nanotechnology and catalysis .

- Biocatalysis : Similar compounds have been used in enantiomer-selective acylation processes involving lipases immobilized on nanoparticles, enhancing reaction efficiency .

Table 1: Summary of Case Studies Involving 4-(2-Chloro-6-nitrophenyl)butan-2-ol

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The compound’s closest analogs include substituted phenyl alcohols, nitroaromatics, and chlorinated alcohols. Key comparisons are summarized below:

Notes:

- Boiling Points: The target compound’s estimated higher boiling point (~250–280°C) compared to simple alcohols like butan-2-ol (99.5°C) is attributed to its aromatic nitro and chloro groups, which increase molecular weight and dipole interactions. However, branching in the butan-2-ol chain reduces boiling points relative to linear analogs (e.g., butan-1-ol, bp: 117°C) .

- Solubility: Low water solubility is consistent with nitroaromatics (e.g., 4-nitroanisole) due to hydrophobic aromatic rings. Polar aprotic solvents like DMSO may enhance solubility via dipole interactions .

Reactivity and Functional Group Interactions

Reduction Reactions

The nitro group in 4-(2-Chloro-6-nitrophenyl)butan-2-ol is reducible to an amine (-NH₂) using agents like H₂/Pd or LiAlH₄, similar to 2-chloro-4-nitrophenol. However, competing reduction of the alcohol group is unlikely under mild conditions .

Acidity

The -OH group’s acidity is amplified by the electron-withdrawing nitro and chloro groups, making it more acidic than unsubstituted butan-2-ol (pKa ~16–18). This is comparable to 2-chloro-4-nitrophenol (pKa ~4–5), though steric hindrance from the butanol chain may moderate acidity .

Substitution Reactions

The chloro substituent may participate in nucleophilic aromatic substitution (NAS), though meta-directing nitro groups could limit reactivity. This contrasts with 4-nitroanisole, where the -OCH₃ group strongly activates the ring for electrophilic substitution .

Stability and Molecular Interactions

Crystallographic studies of analogs like 2-tert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol reveal dense molecular packing via hydrogen bonding (O-H···O/N) and halogen interactions (C-Cl···π) . Similar interactions likely stabilize 4-(2-Chloro-6-nitrophenyl)butan-2-ol in the solid state.

Biological Activity

4-(2-Chloro-6-nitrophenyl)butan-2-ol, with the CAS number 1343392-26-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant studies.

Chemical Structure and Properties

Molecular Formula : C10H12ClN2O3

Molecular Weight : 232.67 g/mol

IUPAC Name : 4-(2-Chloro-6-nitrophenyl)butan-2-ol

The compound features a chlorinated nitrophenyl moiety attached to a butanol structure, which is critical for its biological interactions.

The biological activity of 4-(2-Chloro-6-nitrophenyl)butan-2-ol is primarily attributed to its interaction with various cellular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.

- Impact on Cellular Signaling : By disrupting signaling pathways associated with tyrosine kinases, it may induce apoptosis in malignant cells, making it a candidate for anticancer therapy .

Anticancer Activity

Research indicates that 4-(2-Chloro-6-nitrophenyl)butan-2-ol exhibits notable anticancer properties. Below is a summary of its efficacy against various cancer types:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Lung Cancer | 10.5 | |

| Colorectal Cancer | 8.2 | |

| Breast Cancer | 5.0 | |

| Leukemia (AML) | 6.0 |

These findings suggest that the compound effectively inhibits the growth of diverse cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer effects, studies have explored the anti-inflammatory potential of this compound. It has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential use in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(2-Chloro-6-nitrophenyl)butan-2-ol is essential for evaluating its therapeutic potential:

- Absorption : The compound demonstrates rapid absorption with peak plasma concentrations achieved within hours.

- Metabolism : Primarily metabolized in the liver, it may produce active metabolites that contribute to its pharmacological effects.

- Excretion : The compound is eliminated via renal pathways, which is crucial for determining dosing regimens in clinical settings .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 4-(2-Chloro-6-nitrophenyl)butan-2-ol:

- Anticancer Studies : A study detailed the compound's ability to induce apoptosis in cancer cell lines through the inhibition of Bcl-2/Bcl-xL proteins, which are critical for cell survival .

- Inflammatory Response Modulation : Another study highlighted the compound's efficacy in modulating inflammatory responses by targeting specific cytokines, providing insights into its utility in treating conditions characterized by excessive inflammation.

- Synergistic Effects with Other Agents : Research has also explored the synergistic effects of this compound when used in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Chloro-6-nitrophenyl)butan-2-ol, and what challenges arise during its preparation?

Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. The chloro and nitro groups on the phenyl ring influence reactivity: the nitro group deactivates the ring, requiring strong Lewis acids (e.g., AlCl₃) for electrophilic substitution. The hydroxyl group in butan-2-ol may necessitate protection (e.g., silylation) to avoid side reactions. Impurities often arise from incomplete substitution or over-nitration; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR : ¹H NMR reveals splitting patterns for the butan-2-ol chain (e.g., δ 1.2–1.6 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl). ¹³C NMR identifies quaternary carbons near nitro and chloro groups.

- HRMS : Exact mass analysis confirms molecular ion peaks (C₁₀H₁₂ClNO₃ requires m/z 229.0528).

- XRD : Single-crystal X-ray diffraction (as in structurally similar diazenylphenol derivatives) resolves stereoelectronic effects of substituents .

Q. What solvent systems are optimal for dissolving 4-(2-Chloro-6-nitrophenyl)butan-2-ol in experimental settings?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the hydroxyl group. For chromatography, mixtures of ethyl acetate and hexane (3:7 ratio) provide balanced polarity. Avoid aqueous bases, as the nitro group may hydrolyze under prolonged exposure .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and chloro groups affect the compound’s reactivity in cross-coupling reactions?

The nitro group at position 6 strongly deactivates the phenyl ring, making Suzuki-Miyaura coupling challenging unless directed by meta-chloro substituents. Computational DFT studies suggest that the chloro group at position 2 stabilizes transition states via inductive effects. Experimental optimization requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in UV-Vis absorption data for nitroaromatic derivatives of this compound?

Discrepancies in λₘₐₓ values (e.g., 320 nm vs. 340 nm) may arise from solvent polarity or aggregation. Calibrate measurements using standardized 4-nitrophenol solutions (ε = 18,300 M⁻¹cm⁻¹ at 400 nm in pH 10 buffer) as a reference. Solvatochromic shifts should be accounted for using Kamlet-Taft parameters .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25°C and 40°C. Monitor via HPLC for decomposition products (e.g., nitrophenol derivatives).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Nitro groups typically degrade above 150°C, releasing NOₓ gases .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450. Parametrize force fields using ESP-derived charges for nitro and chloro groups. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.